molecular formula C10H7NOS B2634289 2-(3-Thienyl)nicotinaldehyde CAS No. 885950-13-0

2-(3-Thienyl)nicotinaldehyde

Cat. No.: B2634289
CAS No.: 885950-13-0
M. Wt: 189.23
InChI Key: HAUWSNYPEZPXNX-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(3-Thienyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogen-containing reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Thienyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Thienyl)nicotinaldehyde can be compared with other similar compounds, such as:

  • 2-(Cyclopentyloxy)nicotinaldehyde
  • 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
  • 6-(1-Pyrrolidinyl)nicotinaldehyde

These compounds share structural similarities but differ in their functional groups and specific applications . The uniqueness of this compound lies in its combination of a thiophene ring and a nicotinaldehyde moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-thiophen-3-ylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-8-2-1-4-11-10(8)9-3-5-13-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUWSNYPEZPXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(thiophen-3-yl)nicotinaldehyde was prepared using the general boronic acid coupling procedure for 2-bromonicotinaldehyde and thiophen-3-ylboronic acid (60 mg, 101.8 mg theoretical, 58.9%). LC-MS m/z 190.2 (M+1).
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